Cyphenothrin

Description

A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. (L811)

RN given refers to unlabeled cpd without isomeric designation

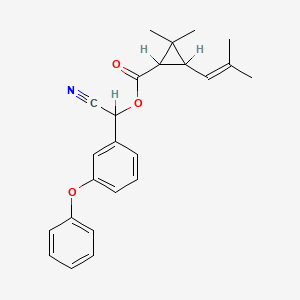

Structure

3D Structure

Properties

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO3/c1-16(2)13-20-22(24(20,3)4)23(26)28-21(15-25)17-9-8-12-19(14-17)27-18-10-6-5-7-11-18/h5-14,20-22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDPATXIBIBRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032536 | |

| Record name | Cyphenothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 1.0X10-2 mg/L (<9.0 ug/L) at 25 °C, In hexane 4.84, methanol 9.27 (both in g/100g, 20 degC | |

| Record name | Cyphenothrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.083 at 25 °C/25 °C | |

| Record name | Cyphenothrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 3.11X10-6 mm Hg at 30 °C, 9.0X10-7 mm Hg at 20 °C (0.12 mPa) | |

| Record name | Cyphenothrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous yellow liquid | |

CAS No. |

39515-40-7 | |

| Record name | Cyphenothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39515-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyphenothrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyphenothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPHENOTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0IU5Y1R32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyphenothrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cyphenothrin's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyphenothrin, a Type II pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), critical components for the initiation and propagation of action potentials in excitable cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound on VGSCs. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates its action based on the well-documented behavior of other Type II pyrethroids, such as cypermethrin and deltamethrin. The document details the molecular interactions, effects on channel kinetics, and the state-dependent nature of this interaction. Furthermore, it outlines the key experimental protocols, namely two-electrode voltage clamp and patch-clamp electrophysiology, utilized to characterize these effects. Accompanying diagrams generated using Graphviz illustrate the core signaling pathway and experimental workflows.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound is a synthetic pyrethroid insecticide characterized by the presence of an α-cyano group, which classifies it as a Type II pyrethroid.[1] Like other pyrethroids, its primary mode of action is the disruption of nerve function through interaction with voltage-gated sodium channels.[2][3]

Voltage-gated sodium channels are transmembrane proteins that mediate the rapid influx of sodium ions in response to membrane depolarization, leading to the rising phase of the action potential.[4][5] These channels transition between three main states: resting (closed), open, and inactivated (closed). The precise timing of these state transitions is fundamental for normal neuronal signaling.

Mechanism of Action of this compound on Voltage-Gated Sodium Channels

The interaction of this compound with VGSCs leads to a characteristic modification of their gating properties, resulting in prolonged channel opening and neuronal hyperexcitability.

Molecular Binding Site

Pyrethroids, including this compound, are thought to bind to a hydrophobic pocket on the VGSC α-subunit. Homology models, primarily based on the housefly VGSC, suggest that the binding site is located at the interface of different domains of the channel protein. Specifically, residues in the S4-S5 linker of domain II and the S5 and S6 segments of domains II and III are implicated in forming the pyrethroid receptor site. The binding of this compound to this site allosterically modulates the channel's gating machinery.

Effects on Sodium Channel Kinetics

The binding of this compound to the VGSC has profound effects on its kinetics:

-

Slowing of Activation: The rate at which the channel opens upon depolarization is reduced.

-

Inhibition of Inactivation: The transition from the open state to the inactivated state is significantly delayed. This is the most prominent effect of Type II pyrethroids.

-

Prolonged Mean Open Time: As a consequence of slowed inactivation, the channel remains in a conducting state for a longer duration.

-

Persistent Sodium Current: The delayed inactivation results in a sustained, non-inactivating sodium current during depolarization, often referred to as a "late current" or "persistent current".

-

Slowed Deactivation: The closing of the channel upon repolarization is also delayed, leading to a characteristic "tail current" of sodium ions flowing into the cell after the membrane potential has returned to a negative value.

These kinetic modifications lead to a prolonged depolarization of the neuronal membrane, causing repetitive firing of action potentials and, at higher concentrations, a complete block of nerve impulse propagation.

State-Dependent Interaction

A crucial aspect of the mechanism of action for Type II pyrethroids like this compound is its state-dependency. There is substantial evidence that these compounds bind preferentially to the open state of the voltage-gated sodium channel. This "use-dependent" action means that the effect of the insecticide is more pronounced when the neuron is active and its sodium channels are frequently opening. Repetitive stimulation of a neuron in the presence of this compound leads to a cumulative modification of the sodium channels.

Quantitative Data (Comparative for Type II Pyrethroids)

| Parameter | Pyrethroid | Channel/Preparation | Value | Reference |

| EC50 (Stimulation of INa(L)) | Deltamethrin | Pituitary Tumor (GH3) cells | 2.5 µM | |

| EC50 (Stimulation of INa(T)) | Deltamethrin | Pituitary Tumor (GH3) cells | 11.2 µM | |

| Apparent Affinity (KD) (from binding) | Representative Pyrethroids | Rat brain membrane | 58-300 nM | |

| Modification Enhancement (Use-Dependence) | Cypermethrin | Rat Nav1.8 in Xenopus oocytes | 2.3- to 3.4-fold | |

| Reduction in Peak INa (at 10 µM) | Cypermethrin | Honeybee Antennal Lobe Neurons | 33 ± 4% |

Note: INa(L) refers to the late (persistent) sodium current, while INa(T) refers to the transient (peak) sodium current. The data presented here should be considered as representative of Type II pyrethroids and may not directly reflect the specific values for this compound.

Experimental Protocols

The characterization of this compound's effects on voltage-gated sodium channels primarily relies on electrophysiological techniques. The two most common methods are two-electrode voltage clamp (TEVC) on Xenopus oocytes and patch-clamp recordings from neurons or other excitable cells.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is ideal for studying heterologously expressed ion channels, allowing for the investigation of specific channel subtypes and the effects of mutations.

Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from female Xenopus laevis frogs.

-

Prepare and inject cRNA encoding the desired voltage-gated sodium channel α- and β-subunits into the oocytes.

-

Incubate the oocytes for 2-5 days to allow for channel expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

Use a voltage-clamp amplifier to control the membrane potential and record the resulting sodium currents.

-

-

Voltage Protocols:

-

Activation Protocol: From a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) to determine the current-voltage (I-V) relationship and the voltage-dependence of activation.

-

Steady-State Inactivation Protocol: From a holding potential of -100 mV, apply a series of conditioning pre-pulses of varying voltages (e.g., from -120 mV to 0 mV) followed by a test pulse to a constant voltage (e.g., -10 mV) to determine the voltage at which half of the channels are inactivated (V1/2 of inactivation).

-

Use-Dependence Protocol: To assess use-dependent effects, apply a train of short depolarizing pulses (e.g., 100 pulses to 0 mV for 5 ms each) before a final test pulse. The enhancement of the tail current or persistent current with an increasing number of pre-pulses indicates use-dependent modification.

-

-

Data Analysis:

-

Measure the peak inward current, the sustained (late) current at the end of the depolarizing pulse, and the amplitude and decay kinetics of the tail current upon repolarization.

-

Construct concentration-response curves by applying increasing concentrations of this compound and measuring the effect on the late current or tail current to determine the EC50.

-

Analyze shifts in the voltage-dependence of activation and inactivation by fitting the data with the Boltzmann equation.

-

Whole-Cell Patch-Clamp Recordings

This technique allows for the study of sodium channels in their native neuronal environment or in mammalian cell lines expressing specific channel subtypes.

Methodology:

-

Cell Preparation:

-

Culture primary neurons (e.g., from rat cortex or dorsal root ganglia) or a cell line stably expressing the VGSC of interest.

-

Plate the cells on coverslips for use in the recording setup.

-

-

Electrophysiological Recording:

-

Place a coverslip with cells in a recording chamber on an inverted microscope, continuously perfused with an external saline solution.

-

Use a glass micropipette filled with an internal solution to form a high-resistance seal (a "giga-seal") with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total cellular sodium current.

-

-

Voltage Protocols:

-

Similar voltage protocols as described for TEVC are used to assess activation, inactivation, and use-dependence.

-

-

Data Analysis:

-

Analysis is similar to that for TEVC, focusing on the changes in peak current, late current, and tail current in the presence of this compound.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound's action on voltage-gated sodium channels.

Experimental Workflow for Two-Electrode Voltage Clamp (TEVC)

Caption: Experimental workflow for characterizing this compound's effects using TEVC.

Logical Relationship of this compound's Effects on Sodium Channel Gating

Caption: Logical relationship of this compound's effects on sodium channel gating.

Conclusion

This compound, as a Type II pyrethroid, potently modulates the function of voltage-gated sodium channels. Its primary mechanism of action involves binding to the open state of the channel, leading to a significant slowing of inactivation and deactivation. This results in a prolonged sodium influx, causing neuronal hyperexcitability. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the well-established effects of other Type II pyrethroids provide a strong basis for understanding its neurotoxic properties. The experimental protocols detailed in this guide, particularly two-electrode voltage clamp and patch-clamp electrophysiology, are the cornerstone for further investigation into the precise molecular interactions and kinetic effects of this compound and for the development of novel insecticides and therapeutics targeting voltage-gated sodium channels.

References

- 1. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Metabolic Fate of Cyphenothrin: A Comparative Analysis in Mammals and Insects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyphenothrin, a synthetic pyrethroid insecticide, exhibits selective toxicity, being highly effective against insects while possessing a lower toxicity profile in mammals. This disparity is primarily attributed to the differential metabolic pathways and rates of detoxification between these two classes of organisms. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in mammals and insects, highlighting the key enzymatic systems involved, the resulting metabolites, and the toxicological implications of these biotransformation processes. The document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism and insecticide development.

Introduction

This compound is a broad-spectrum Type II pyrethroid insecticide characterized by the presence of an α-cyano group in its structure.[1] Like other pyrethroids, its insecticidal action is primarily mediated through the disruption of sodium channels in the nervous system, leading to paralysis and death of the insect.[1] The selective toxicity of this compound is a crucial aspect of its utility and safety, and understanding the underlying metabolic differences between mammals and insects is paramount for risk assessment and the development of novel, safer insecticides. This guide will delve into the core metabolic pathways, enzymatic players, and kinetic aspects of this compound biotransformation.

Metabolic Pathways of this compound

The metabolism of this compound in both mammals and insects proceeds through a series of Phase I and Phase II reactions, designed to increase the water solubility of the lipophilic parent compound and facilitate its excretion. The primary routes of metabolism involve oxidative and hydrolytic reactions, followed by conjugation.

Mammalian Metabolism

In mammals, this compound is rapidly and extensively metabolized, primarily in the liver, by two major enzyme superfamilies: cytochrome P450 monooxygenases (CYPs) and carboxylesterases (CESs).[2][3][4]

Phase I Reactions:

-

Ester Hydrolysis: The most significant initial step in the detoxification of this compound is the cleavage of the central ester bond by carboxylesterases. This reaction yields two primary metabolites: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA) and 3-phenoxybenzyl alcohol (3-PBA). Studies have shown that the trans-isomers of this compound are hydrolyzed more rapidly by liver homogenates than the cis-isomers. However, plasma esterases exhibit less stereoselectivity.

-

Oxidative Metabolism: Cytochrome P450 enzymes catalyze the oxidation of this compound at multiple sites on both the acid and alcohol moieties. Key oxidative reactions include:

-

Hydroxylation of the gem-dimethyl group on the chrysanthemic acid moiety.

-

Oxidation of the isobutenyl group.

-

Aromatic hydroxylation at the 2'- and 4'-positions of the 3-phenoxybenzyl moiety.

-

-

Metabolism of the Cyano Group: The α-cyano group of this compound is metabolized to thiocyanate (SCN-) and carbon dioxide. This process contributes to the overall detoxification of the molecule.

Phase II Reactions:

Following Phase I metabolism, the resulting acidic and alcoholic metabolites undergo conjugation reactions to further increase their polarity and facilitate excretion. These reactions include:

-

Glucuronidation: The hydroxylated metabolites and 3-PBA are conjugated with glucuronic acid.

-

Sulfation: Phenolic metabolites can be conjugated with sulfate.

-

Amino Acid Conjugation: The carboxylic acid metabolite (DCCA) can be conjugated with amino acids such as glycine.

The resulting water-soluble conjugates are then efficiently eliminated from the body, primarily via urine and feces.

Insect Metabolism

Insects employ similar enzymatic machinery to detoxify this compound, with CYPs and esterases playing a central role. However, the efficiency and substrate specificity of these enzymes can differ significantly from their mammalian counterparts, which is a key factor in the selective toxicity of pyrethroids.

-

Oxidative and Hydrolytic Pathways: As in mammals, insect CYPs and carboxylesterases are responsible for the oxidative and hydrolytic breakdown of this compound. Enhanced metabolism through the overexpression or mutation of these enzymes is a primary mechanism of insecticide resistance in many insect species.

-

Metabolite Profile: While the specific quantitative metabolite profile of this compound in various insect species is not as extensively documented as in mammals, it is expected to be qualitatively similar, involving ester cleavage and hydroxylation. The rate of these reactions, however, is generally slower in insects compared to mammals.

The slower metabolic clearance in insects allows the parent this compound molecule to persist for a longer duration at the target site (the nervous system), leading to its potent insecticidal effect.

Quantitative Data on this compound Metabolism

For illustrative purposes, the following tables summarize representative data for pyrethroid metabolism. It is important to note that these values can vary significantly depending on the specific pyrethroid, enzyme isoform, and experimental conditions.

Table 1: Apparent Intrinsic Clearance (CLint,app) of Pyrethroids in Rat and Human Liver Microsomes

| Pyrethroid | Rat Liver Microsomes CLint,app (µL/min/mg protein) | Human Liver Microsomes CLint,app (µL/min/mg protein) |

| This compound | Data not available | Data not available |

| Bifenthrin | 15.6 | 1.0 |

| β-Cyfluthrin | 29.4 | 5.8 |

| λ-Cyhalothrin | 45.5 | 8.8 |

| Esfenvalerate | 37.0 | 7.4 |

Data adapted from Hedges et al., 2020. This table illustrates the generally higher metabolic clearance of pyrethroids in rat liver microsomes compared to human liver microsomes. Specific values for this compound were determined in the study but are not publicly available.

Table 2: Pharmacokinetic Parameters of this compound in Rabbits Following a Single Dose

| Parameter | Intravenous (2.5 mg/kg) | Oral (2.5 mg/kg) |

| Cmax (ng/mL) | - | 172.28 ± 47.30 |

| tmax (h) | - | 1.07 ± 0.42 |

| t1/2β (h) | 7.66 ± 0.74 | 12.95 ± 1.11 |

| MRT (h) | 9.28 ± 0.62 | 17.79 ± 1.69 |

| AUC0→∞ (ng·h/mL) | 7524.31 ± 2988.44 | 2220.07 ± 572.02 |

| Bioavailability (F) | - | 29.50% |

Data from a toxicokinetic study of this compound in rabbits. Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; t1/2β: Elimination half-life; MRT: Mean residence time; AUC: Area under the curve.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of metabolic pathways. Below are generalized methodologies for key experiments cited in the study of pyrethroid metabolism.

In Vitro Metabolism using Liver Microsomes

This assay is used to determine the rate of metabolism of a compound by Phase I enzymes, primarily CYPs and some esterases.

Materials:

-

Pooled liver microsomes (mammalian or insect)

-

This compound stock solution (in a suitable organic solvent like acetonitrile or DMSO)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., cold acetonitrile with an internal standard)

-

Incubator/water bath (37°C)

-

LC-MS/MS or GC-MS for analysis

Procedure:

-

Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Pre-warm the master mix and microsomal suspension to 37°C.

-

Initiate the reaction by adding the this compound stock solution to the pre-warmed master mix and microsomes. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the cold quenching solution to stop the reaction.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS or GC-MS method.

-

Calculate the rate of metabolism and intrinsic clearance.

Enzyme Kinetic Studies (Km and Vmax Determination)

This experiment determines the affinity of an enzyme for a substrate (Km) and the maximum rate of the reaction (Vmax).

Procedure:

-

Follow the general procedure for the in vitro metabolism assay.

-

Use a range of this compound concentrations that bracket the expected Km value.

-

Measure the initial velocity of the reaction (the linear phase of metabolite formation) at each substrate concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Metabolite Identification

This involves the use of high-resolution mass spectrometry to identify the chemical structures of the metabolites formed.

Procedure:

-

Perform a larger scale incubation as described in Protocol 4.1 to generate sufficient quantities of metabolites.

-

Analyze the sample using a high-resolution LC-MS/MS instrument (e.g., Q-TOF or Orbitrap).

-

Compare the mass spectra of the potential metabolites with that of the parent compound and known standards (if available).

-

Use fragmentation patterns to elucidate the structures of unknown metabolites.

Visualizations of Metabolic Pathways and Workflows

Caption: Mammalian metabolic pathway of this compound.

Caption: Comparison of this compound metabolism and toxicity.

Caption: Experimental workflow for in vitro metabolism studies.

Conclusion

The metabolic pathways of this compound in mammals and insects share fundamental similarities, relying on esterases and cytochrome P450s for detoxification. The critical difference lies in the rate and efficiency of these metabolic processes. Mammals possess a robust and rapid metabolic capacity that leads to the swift detoxification and excretion of this compound, thereby mitigating its toxicity. In contrast, the slower metabolism in insects allows the parent compound to accumulate at its neurological target site, resulting in potent insecticidal activity. This differential metabolism is a cornerstone of the selective toxicity of this compound and other pyrethroids.

Further research is warranted to elucidate the specific kinetic parameters of this compound metabolism by individual human and insect enzyme isoforms. Such data will be invaluable for refining physiologically based pharmacokinetic (PBPK) models, improving human health risk assessments, and guiding the rational design of next-generation insecticides with enhanced safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C24H25NO3 | CID 38283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanisms of Pyrethroid Resistance in the Dengue Mosquito Vector, Aedes aegypti: Target Site Insensitivity, Penetration, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. igbb.msstate.edu [igbb.msstate.edu]

environmental fate and degradation of cyphenothrin in aquatic systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and degradation of the synthetic pyrethroid insecticide cyphenothrin in aquatic systems. The information presented herein is intended to support environmental risk assessments and inform the development of environmentally safer chemical compounds. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes critical degradation pathways.

Executive Summary

This compound, a broad-spectrum insecticide, is recognized for its potent activity against various pests. However, its introduction into aquatic environments through runoff and other means necessitates a thorough understanding of its persistence, degradation, and ultimate fate. This guide outlines the primary degradation pathways of this compound in aquatic systems, which include hydrolysis, photolysis, and biodegradation. Due to its hydrophobic nature, this compound rapidly partitions from the water column to sediment, where microbial degradation becomes a significant dissipation route.[1][2] Overall, the combined effects of rapid photolysis and extensive microbial degradation suggest that this compound is unlikely to persist in aquatic environments.[1][3][4]

Physicochemical Properties and Partitioning in Aquatic Systems

This compound is a synthetic cyclopropanecarboxylate ester characterized by its low water solubility and high octanol-water partition coefficient (log Kow = 6.29), indicating a strong tendency to adsorb to organic matter and sediment. This hydrophobicity governs its behavior in aquatic environments, leading to rapid partitioning from the water phase to suspended solids and bottom sediment. The soil adsorption coefficients (Koc) for the cis and trans isomers of this compound are high, further demonstrating its immobility in the aqueous phase and its propensity to accumulate in sediment.

Abiotic Degradation of this compound

Abiotic processes, primarily hydrolysis and photolysis, play a crucial role in the initial breakdown of this compound in aquatic environments.

Hydrolysis

Hydrolysis of the ester linkage is a key degradation pathway for pyrethroids. The rate of hydrolysis is pH-dependent, with faster degradation occurring under alkaline conditions. For this compound, hydrolysis is not considered a major degradation pathway at neutral pH, but it becomes more significant as the pH increases.

Photolysis

Aqueous photolysis is a major and rapid degradation pathway for this compound. Exposure to sunlight significantly accelerates its breakdown, with reported half-lives of less than a day. The primary photolytic degradation mechanisms involve photo-induced oxidation of the 2-methylprop-1-enyl group and cleavage of the ester linkage.

Biotic Degradation of this compound

Microbial degradation is a critical process for the ultimate removal of this compound from aquatic systems, particularly in the sediment where it tends to accumulate.

Aerobic Biodegradation

In aerobic water-sediment systems, this compound undergoes extensive microbial degradation. The primary pathway is the cleavage of the ester bond, leading to the formation of 3-phenoxybenzoic acid, which is then further metabolized. This process can eventually lead to the mineralization of the compound to carbon dioxide (CO2). Several bacterial strains have been identified that can utilize this compound as a source of carbon and energy, significantly reducing its half-life in contaminated environments. For instance, the bacterium Staphylococcus succinus HLJ-10 has been shown to efficiently degrade D-cyphenothrin.

Anaerobic Biodegradation

Information specifically on the anaerobic biodegradation of this compound is less detailed in the provided search results. However, studies on other pyrethroids suggest that degradation under anaerobic conditions is generally slower than in aerobic environments.

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation half-lives (DT50) of this compound in various aquatic compartments and conditions.

Table 1: Hydrolysis Half-life of this compound

| pH | Temperature (°C) | Half-life (days) | Reference |

| 4 | 25 | Stable | |

| 7 | 25 | 112 | |

| 9 | 25 | 4.6 |

Table 2: Photolysis Half-life of this compound in Water

| Condition | Half-life | Reference |

| Aqueous solution (pH 4) | < 1 day |

Table 3: Degradation Half-lives of this compound in Water-Sediment Systems (dark conditions)

| Isomer | System | Half-life (days) | Reference |

| trans-cyphenothrin | Total system | 2.0 | |

| cis-cyphenothrin | Total system | 7.3 | |

| trans-cyphenothrin | Water layer | 1.0 | |

| cis-cyphenothrin | Water layer | 2.5 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Water-Sediment Transformation Study (based on OECD Guideline 308)

Objective: To determine the rate and route of degradation of this compound in a water-sediment system under aerobic and/or anaerobic conditions.

Methodology:

-

Test System: Intact sediment cores with overlying water are collected from a suitable site. The sediment and water are characterized for properties such as pH, organic carbon content, and texture.

-

Microcosm Setup: The water-sediment systems are set up in glass vessels. A typical setup involves a sediment layer of about 2.5 cm and an overlying water column, maintaining a water-to-sediment volume ratio of approximately 3:1.

-

Test Substance Application: 14C-labeled this compound is applied to the water surface of the microcosms.

-

Incubation: The systems are incubated in the dark at a constant temperature (e.g., 20°C). For aerobic studies, the overlying water is purged with air. For anaerobic studies, the system is purged with an inert gas like nitrogen.

-

Sampling: At predetermined intervals, replicate microcosms are sacrificed. The water and sediment phases are separated.

-

Extraction and Analysis:

-

Water Phase: The water is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

Sediment Phase: The sediment is extracted multiple times with solvents like acetone and methanol. Non-extractable residues can be determined by combustion analysis.

-

Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its degradation products. Mass Spectrometry (MS/MS) can be used for identification of metabolites.

-

-

Data Analysis: The disappearance of the parent compound and the formation and decline of metabolites are plotted against time to determine degradation kinetics and half-lives.

Aqueous Photolysis Study (based on OECD Guideline 316)

Objective: To determine the rate of direct phototransformation of this compound in water.

Methodology:

-

Test Solution: A solution of this compound is prepared in sterile, buffered water at a pH where it is stable to hydrolysis (e.g., pH 4).

-

Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity is measured using a chemical actinometer.

-

Dark Control: A parallel set of samples is kept in the dark at the same temperature to account for any non-photolytic degradation.

-

Sampling: Aliquots of the irradiated and dark control solutions are taken at various time points.

-

Analysis: The concentration of this compound in the samples is determined by HPLC.

-

Quantum Yield Calculation: The rate of photolysis is used to calculate the quantum yield, which is the efficiency of the photochemical process.

Ready Biodegradability - CO2 Evolution Test (based on OECD Guideline 301B)

Objective: To assess the ready biodegradability of this compound by aerobic microorganisms.

Methodology:

-

Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant.

-

Test Medium: A mineral medium containing the test substance as the sole source of organic carbon is prepared.

-

Test Setup: The test medium is inoculated and incubated in the dark in a respirometer. The system is aerated with CO2-free air.

-

CO2 Measurement: The CO2 produced from the mineralization of the test substance is trapped in a solution of barium or sodium hydroxide and quantified by titration.

-

Data Analysis: The amount of CO2 produced is compared to the theoretical maximum (ThCO2) to determine the percentage of biodegradation. A substance is considered readily biodegradable if it reaches a pass level of >60% ThCO2 within a 10-day window of the 28-day test.

Degradation Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound and a typical experimental workflow for its analysis in aquatic systems.

Caption: Major degradation pathways of this compound in aquatic systems.

Caption: General experimental workflow for this compound analysis.

References

An In-depth Technical Guide to the Neurotoxicological Profile and Effects of d-Cyphenothrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Cyphenothrin is a synthetic pyrethroid insecticide, belonging to the Type II classification, characterized by the presence of an α-cyano group in its structure.[1] As a non-systemic insecticide, it exerts its effects through direct contact and ingestion, leading to rapid knockdown of target pests.[2] d-Cyphenothrin is widely utilized in public health and industrial applications for the control of various insects. This guide provides a comprehensive overview of its neurotoxicological profile, detailing its mechanism of action, metabolism, toxicokinetics, and observed effects in various experimental models.

Neurotoxicological Profile

Mechanism of Action

The primary target of d-cyphenothrin, like other pyrethroids, is the voltage-gated sodium channel (VGSC) on the neuronal membrane.[2] Its interaction with the α-subunit of the sodium channel leads to a significant alteration in its gating kinetics. Specifically, d-cyphenothrin prolongs the opening of the sodium channels, slowing both their activation and inactivation. This disruption results in a persistent influx of sodium ions, leading to membrane depolarization and a state of hyperexcitability in the nervous system. At high concentrations, this can progress to a conduction block and paralysis.[1]

While the primary mechanism is well-established, evidence suggests that Type II pyrethroids may also exert secondary effects on other neuronal targets, including voltage-gated calcium channels and GABA (gamma-aminobutyric acid) receptors. However, specific data on the direct effects of d-cyphenothrin on these secondary targets are limited.

Metabolism and Toxicokinetics

d-Cyphenothrin is metabolized in the liver through two primary pathways: ester hydrolysis and oxidation by cytochrome P450 (CYP450) enzymes. The resulting metabolites are then conjugated, primarily with glucuronic acid, and excreted in the urine and feces.

A toxicokinetic study in rabbits following a single intravenous or oral dose of 2.5 mg/kg body weight provided the following key parameters:

| Parameter | Intravenous Administration (Mean ± SD) | Oral Administration (Mean ± SD) |

| Maximum Plasma Concentration (Cmax) | - | 172.28 ± 47.30 ng/mL |

| Time to Cmax (Tmax) | - | 1.07 ± 0.42 h |

| Elimination Half-life (t1/2β) | 7.66 ± 0.74 h | 12.95 ± 1.11 h |

| Mean Residence Time (MRT) | 9.28 ± 0.62 h | 17.79 ± 1.69 h |

| Area Under the Curve (AUC0→∞) | 7524.31 ± 2988.44 ng·h/mL | 2220.07 ± 572.02 ng·h/mL |

| Bioavailability (F) | - | 29.50% |

These findings indicate that orally administered d-cyphenothrin has limited bioavailability but a relatively long half-life and mean residence time in the body.

Neurotoxic Effects

Acute Neurotoxicity

Acute exposure to d-cyphenothrin can induce a range of neurotoxic effects characteristic of Type II pyrethroids. These include:

-

Tremors

-

Salivation

-

Choreoathetosis (writhing movements)

-

Clonic seizures

-

Ataxia (incoordination)

-

Paresthesia (a burning or tingling sensation on the skin)

The following table summarizes the acute toxicity data for d-cyphenothrin:

| Species | Route | LD50 | Reference |

| Rat (male) | Oral | 318 mg/kg | [3] |

| Rat (female) | Oral | 419 mg/kg | |

| Rat | Dermal | >5000 mg/kg | |

| Rat | Inhalation (4h) | >1.85 mg/L | |

| Mouse | Oral | 2656 mg/kg (in a formulation with pyriproxyfen and piperonyl butoxide) |

Subchronic and Chronic Neurotoxicity

Long-term exposure to d-cyphenothrin has been evaluated in several studies. A 52-week chronic oral toxicity study in dogs established a No-Observed-Adverse-Effect Level (NOAEL) of 3 mg/kg bw/day, based on the observation of vomiting and redness of the oral mucous membranes at higher doses.

Developmental Neurotoxicity

Experimental Protocols

Detailed experimental protocols for the key studies cited are often proprietary and not fully available in public literature. However, this section provides detailed descriptions of the standard methodologies for the types of experiments conducted to assess the neurotoxicity of a compound like d-cyphenothrin.

Acute Oral Toxicity (LD50) Study (Based on OECD Test Guideline 425)

-

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

-

Animals: Typically, young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain).

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered by gavage using a stomach tube. The vehicle is typically corn oil or water.

-

A sequential dosing procedure is used, starting with a dose expected to be moderately toxic.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body weights are recorded weekly.

-

All animals are subjected to a gross necropsy at the end of the study.

-

-

Data Analysis: The LD50 is calculated using a maximum likelihood method.

52-Week Chronic Oral Toxicity Study in Dogs (General Protocol)

-

Objective: To determine the potential long-term toxicity of a substance administered orally to dogs for one year.

-

Animals: Typically, purebred Beagle dogs, approximately 4-6 months old at the start of the study.

-

Procedure:

-

Animals are assigned to control and treatment groups (at least 3 dose levels).

-

The test substance is administered daily, usually in gelatin capsules, mixed with a small amount of food, or via gavage.

-

Daily clinical observations are performed. Detailed examinations are conducted weekly.

-

Body weight and food consumption are recorded weekly.

-

Ophthalmological examinations are performed pre-test and at termination.

-

Hematology, clinical chemistry, and urinalysis are conducted at pre-test and at 3, 6, and 12 months.

-

At the end of the 52-week period, all animals are euthanized and subjected to a full necropsy, including organ weight measurements and histopathological examination of a comprehensive list of tissues.

-

-

Data Analysis: Statistical analysis is performed to identify any treatment-related effects. The NOAEL is determined as the highest dose at which no statistically or biologically significant adverse effects are observed.

Developmental Neurotoxicity (DNT) Study (Based on OECD Test Guideline 426)

-

Objective: To assess the potential of a substance to cause adverse effects on the developing nervous system following in utero and early postnatal exposure.

-

Animals: Typically, time-mated female rats.

-

Procedure:

-

Pregnant dams are dosed with the test substance from gestation day 6 through lactation day 21.

-

Offspring are observed for clinical signs of toxicity and developmental landmarks (e.g., pinna unfolding, eye opening, incisor eruption).

-

A series of behavioral tests are conducted on the offspring at various ages, including:

-

Motor Activity: Assessed using automated devices.

-

Auditory Startle Response: Measures reactivity to an auditory stimulus.

-

Learning and Memory: Evaluated using tests like the Morris water maze or passive avoidance.

-

Functional Observational Battery (FOB): A series of standardized observations of home cage and open field activity, as well as responses to various stimuli.

-

-

At weaning and at the end of the study, a subset of offspring from each group is selected for neuropathological evaluation, including brain weight measurements and microscopic examination of multiple brain regions.

-

-

Data Analysis: Statistical analyses are used to compare the treatment groups to the control group for all endpoints.

In Vitro GABA Receptor Binding Assay (General Protocol)

-

Objective: To determine the affinity of a test compound for the GABA-A receptor.

-

Materials:

-

Rat brain cortical membranes (source of GABA-A receptors).

-

Radioligand (e.g., [3H]muscimol or [3H]GABA).

-

Test compound (d-cyphenothrin).

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Rat brain membranes are incubated with the radioligand and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA).

-

After incubation to equilibrium, the membrane-bound radioactivity is separated from the free radioactivity by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Imaging in Neurons (General Protocol)

-

Objective: To measure changes in intracellular calcium concentration in neurons in response to a test compound.

-

Materials:

-

Primary neuronal cell culture or a neuronal cell line.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Fluorescence microscope with an appropriate filter set and a digital camera.

-

Image analysis software.

-

-

Procedure:

-

Neurons are loaded with the calcium-sensitive dye.

-

A baseline fluorescence measurement is taken.

-

The test compound (d-cyphenothrin) is applied to the cells.

-

Changes in fluorescence intensity are recorded over time.

-

A positive control, such as a high concentration of potassium chloride (KCl) to induce depolarization, is often used to confirm cell viability and responsiveness.

-

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data are typically expressed as the ratio of fluorescence at two excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (for single-wavelength dyes like Fluo-4).

Visualizations

Signaling Pathway of d-Cyphenothrin Neurotoxicity

Caption: Proposed signaling pathway for d-cyphenothrin-induced neurotoxicity.

Experimental Workflow for Developmental Neurotoxicity Study

Caption: General experimental workflow for a developmental neurotoxicity study.

Logical Relationship of Neurotoxic Effects

Caption: Logical progression from molecular interaction to clinical signs of d-cyphenothrin neurotoxicity.

References

Ecotoxicological Profile of Cyphenothrin in Non-Target Aquatic Invertebrates: A Technical Guide

Introduction

Cyphenothrin is a synthetic pyrethroid insecticide widely used for the control of various insect pests in public health and agricultural applications.[1] As a Type II pyrethroid, it is characterized by the presence of an α-cyano group, which enhances its insecticidal potency.[2] Like other pyrethroids, this compound's primary mode of action is the disruption of nerve function by targeting voltage-gated sodium channels.[1][3] While effective against target pests, the introduction of this compound into aquatic environments raises significant ecotoxicological concerns due to its high toxicity to non-target organisms, particularly aquatic invertebrates.[1] This technical guide provides an in-depth analysis of the ecotoxicology of this compound, focusing on its effects on non-target aquatic invertebrates. It summarizes key toxicity data, details relevant experimental protocols, and visualizes the underlying toxicological pathways.

Data Presentation: Quantitative Toxicity of this compound to Non-Target Aquatic Invertebrates

The following tables summarize the acute and chronic toxicity of this compound and the closely related pyrethroid, cypermethrin, to a range of non-target aquatic invertebrates. Due to the limited availability of data specifically for this compound for some species, data for cypermethrin, a structurally and toxicologically similar Type II pyrethroid, is included for a broader comparative perspective.

Table 1: Acute Toxicity of this compound and Cypermethrin to Aquatic Invertebrates

| Species | Chemical | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Daphnia magna (Water Flea) | This compound | 48h EC50 (immobilization) | 0.92 | 48 hours | |

| Daphnia magna (Water Flea) | Cypermethrin | 24h LC50 | 4810 | 24 hours | |

| Daphnia magna (Water Flea) | Cypermethrin | 48h EC50 | 0.23 | 48 hours | |

| Diaptomus forbesi (Copepod) | Cypermethrin | 96h LC50 | 0.03 | 96 hours | |

| Ranatra filiformis (Water stick insect) | Cypermethrin | 96h LC50 | >0.03 | 96 hours | |

| Branchiura sowerbyi (Oligochaete worm) | Cypermethrin | 96h LC50 | 71.12 | 96 hours | |

| Gammarus pulex (Amphipod) | Cypermethrin | 24h EC50 | 0.21 - 6.60 | 24 hours |

Table 2: Chronic Toxicity of this compound and Cypermethrin to Aquatic Invertebrates

| Species | Chemical | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Daphnia magna (Water Flea) | This compound | 21d NOEC | 0.00009 (mg/L) | 21 days | |

| Daphnia magna (Water Flea) | Cypermethrin | Chronic EC50 | 0.0978 | 8 days | |

| Ceriodaphnia dubia (Water Flea) | Cypermethrin | Chronic EC50 | 0.0347 | 8 days | |

| Bifenthrin (Pyrethroid) | Daphnia magna | 21d NOEC | 0.004 | 21 days | |

| Bifenthrin (Pyrethroid) | Daphnia magna | 21d LOEC | 0.02 | 21 days |

Experimental Protocols

The assessment of this compound's ecotoxicity relies on standardized experimental protocols. The following sections detail the methodologies for key experiments cited in this guide, based on internationally recognized guidelines.

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test evaluates the acute toxicity of a substance to Daphnia species, typically Daphnia magna.

-

Test Organisms: Young daphnids, less than 24 hours old at the start of the test.

-

Test Principle: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

-

Test Conditions:

-

System: Static (no renewal of test solution) or semi-static (renewal after 24 hours).

-

Temperature: Controlled at 20 ± 1°C.

-

Light: A defined light-dark cycle is maintained.

-

Test Vessels: Glass petri dishes or similar inert containers.

-

-

Procedure:

-

Prepare a series of test concentrations and a control (without the test substance).

-

Introduce at least 20 daphnids, divided into four groups of five, into each test concentration and control.

-

Provide at least 2 ml of test solution per daphnid.

-

Observe and record the number of immobilised daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

-

Data Analysis: The primary endpoint is the 48-hour EC50 (the concentration that immobilises 50% of the daphnids). NOEC (No Observed Effect Concentration) and LOEC (Lowest Observed Effect Concentration) values can also be determined.

Chironomus riparius Sediment-Water Toxicity Test (OECD Guideline 218)

This test assesses the effects of sediment-associated chemicals on the development and emergence of the midge Chironomus riparius.

-

Test Organisms: First instar larvae of Chironomus riparius.

-

Test Principle: Larvae are exposed to the test substance incorporated into the sediment in a water-sediment system for 28 days.

-

Test Conditions:

-

System: Sediment-water system in glass beakers.

-

Temperature and Light: Controlled conditions.

-

-

Procedure:

-

The test substance is spiked into the sediment.

-

First instar larvae are introduced into the test beakers after the sediment and water have stabilized.

-

The test runs for 28 days, during which the emergence of adult midges is monitored daily.

-

-

Data Analysis: The primary endpoints are the emergence rate and development time. The ECx (e.g., EC50) for these endpoints is calculated. Larval survival and weight can also be assessed as secondary endpoints.

Lymnaea stagnalis Reproduction Test (OECD Guideline 243)

This chronic test evaluates the impact of chemicals on the reproduction of the pond snail Lymnaea stagnalis.

-

Test Organisms: Reproducing adult snails of Lymnaea stagnalis.

-

Test Principle: Adult snails are exposed to a range of test chemical concentrations for 28 days.

-

Procedure:

-

Snails are monitored for survival and reproductive output (number of egg clutches produced).

-

Additional parameters such as the number of eggs per clutch and adult shell growth may also be measured.

-

-

Data Analysis: The primary endpoint is the cumulative number of egg clutches per individual per day. From this, an ECx for reproduction is calculated. NOEC and LOEC values for reproduction can also be determined.

Mandatory Visualization

Signaling Pathway: this compound's Mode of Action on Voltage-Gated Sodium Channels

The primary target of this compound and other pyrethroid insecticides in invertebrates is the voltage-gated sodium channel (VGSC) in nerve cell membranes. These channels are crucial for the propagation of nerve impulses.

Experimental Workflow: Daphnia magna Acute Immobilisation Test

The following diagram illustrates the key steps involved in conducting an acute immobilisation test with Daphnia magna.

The available data clearly indicate that this compound is highly toxic to a range of non-target aquatic invertebrates. Its mode of action, typical of pyrethroid insecticides, involves the disruption of normal nerve function by targeting voltage-gated sodium channels, leading to paralysis and death at environmentally relevant concentrations. Standardized ecotoxicological tests, such as those for Daphnia magna, Chironomus riparius, and Lymnaea stagnalis, are essential for assessing the environmental risk of this compound and for establishing water quality guidelines. The high toxicity of this compound underscores the importance of responsible use and mitigation measures to prevent its entry into aquatic ecosystems. Further research is needed to fully characterize the chronic and sublethal effects of this compound on a wider array of aquatic invertebrate species and to understand its potential impacts at the population and community levels.

References

Technical Guide to the Physical and Chemical Properties of Technical Grade Cyphenothrin

This technical guide provides a comprehensive overview of the core physical and chemical properties of technical grade cyphenothrin. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental protocols based on internationally recognized guidelines, and visualizes important biological and analytical pathways.

Chemical Identity

Common Name: this compound[1][2]

IUPAC Name: [cyano-(3-phenoxyphenyl)methyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[1]

Molecular Formula: C₂₄H₂₅NO₃

Molecular Weight: 375.46 g/mol

Chemical Structure: Technical grade this compound is a synthetic pyrethroid insecticide. It exists as a mixture of cis and trans isomers. The commercial product is often rich in the (1R)-isomers and trans forms.

Physical and Chemical Properties

The physical and chemical properties of technical grade this compound are summarized in the tables below. These properties are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods.

Table 1: Physical Properties of Technical Grade this compound

| Property | Value | Temperature (°C) | Pressure | Reference(s) |

| Appearance | Viscous yellow liquid | Ambient | ||

| Melting Point | 25 | |||

| Boiling Point | 154 | 0.1 mmHg | ||

| Density | 1.083 g/cm³ | 25 | ||

| Vapor Pressure | 9.0 x 10⁻⁷ mmHg | 25 | ||

| 0.12 mPa | 20 | |||

| Viscosity | 808.8 cP | 30 |

Table 2: Chemical Properties of Technical Grade this compound

| Property | Value | Temperature (°C) | Condition | Reference(s) |

| Water Solubility | <9.0 µg/L | 25 | ||

| 0.01 mg/L | 20 | pH 7 | ||

| Solubility in Organic Solvents | Soluble in hexane, xylene, and methanol (>500 g/kg) | 23-24 | ||

| Octanol-Water Partition Coefficient (log Kow) | 6.29 | |||

| 6.62 | 20 | pH 7 | ||

| Stability | Stable for at least 2 years under normal storage conditions. | |||

| Labile to base; sensitive to light. | ||||

| Hydrolysis | Undergoes hydrolysis, rate is pH and temperature dependent. | |||

| Photodegradation | Sensitive to photodegradation. |

Experimental Protocols

The determination of the physical and chemical properties of technical grade this compound follows standardized methodologies, primarily those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines ensure data consistency and reliability across different laboratories.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance. For a viscous liquid like this compound, methods such as differential scanning calorimetry (DSC) or differential thermal analysis (DTA) are suitable.

-

Principle: The sample is heated at a constant rate, and the temperature at which the phase transition from solid to liquid occurs is recorded. In DSC/DTA, the energy absorbed or released during this transition is measured relative to a reference material.

-

Apparatus: Differential Scanning Calorimeter or Differential Thermal Analyzer.

-

Procedure (General):

-

A small, accurately weighed sample is placed in a sample pan.

-

The sample and a reference pan are placed in the instrument's furnace.

-

The furnace is heated at a controlled, linear rate.

-

The temperature difference between the sample and reference is recorded as a function of temperature. The peak of the endothermic event corresponds to the melting point.

-

Boiling Point (OECD Guideline 103)

This guideline provides various methods for determining the boiling point of liquid substances. The dynamic method is particularly useful as it can also be used to determine vapor pressure.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.

-

Apparatus: Ebulliometer or dynamic vapor pressure apparatus.

-

Procedure (Dynamic Method):

-

The sample is placed in a vessel equipped with a pressure sensor and a temperature sensor.

-

The pressure in the vessel is gradually decreased while the sample is stirred to maintain equilibrium.

-

The temperature and pressure are recorded continuously. The boiling point at a given pressure is the temperature at which a constant pressure is observed upon boiling.

-

Vapor Pressure (OECD Guideline 104)

This guideline details several methods for measuring vapor pressure, applicable to different pressure ranges. For a substance with low vapor pressure like this compound, the gas saturation method or the Knudsen effusion method are appropriate.

-

Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated using the ideal gas law.

-

Apparatus: Gas saturation apparatus, including a thermostatically controlled chamber, a gas flow meter, and a trapping system.

-

Procedure (General):

-

The sample is placed in the saturation chamber maintained at a constant temperature.

-

A controlled flow of inert gas is passed through the chamber.

-

The vaporized sample is collected in a trap (e.g., a sorbent tube).

-

The amount of trapped substance is quantified by a suitable analytical method (e.g., GC).

-

The vapor pressure is calculated from the mass of the substance, the volume of gas passed, and the temperature.

-

Water Solubility (OECD Guideline 105)

This guideline describes the column elution method and the flask method for determining the water solubility of substances. Given this compound's low water solubility, the column elution method is more suitable.

-

Principle (Column Elution Method): Water is passed through a column packed with an inert support material coated with the test substance. The concentration of the substance in the eluate is measured until saturation is reached.

-

Apparatus: A thermostatically controlled column, a pump for delivering water at a constant flow rate, and an analytical instrument for concentration measurement (e.g., HPLC).

-

Procedure (General):

-

An inert support material is coated with the test substance and packed into a column.

-

Water is pumped through the column at a low, constant flow rate.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of the substance in each fraction is determined.

-

The water solubility is the plateau concentration reached when the concentration of the eluate becomes constant.

-

Octanol-Water Partition Coefficient (OECD Guidelines 107, 117, and 123)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. Several OECD guidelines are available for its determination. For a highly lipophilic compound like this compound (log Kow > 6), the slow-stirring method (OECD 123) or the HPLC method (OECD 117) are recommended over the traditional shake-flask method (OECD 107) to avoid emulsion formation.

-

Principle (HPLC Method - OECD 117): The logarithm of the retention time of the substance on a reversed-phase HPLC column is linearly correlated with its log Kow. The log Kow is determined by comparing its retention time with those of a series of reference compounds with known log Kow values.

-

Apparatus: High-Performance Liquid Chromatograph (HPLC) with a UV detector and a reversed-phase column (e.g., C18).

-

Procedure (General):

-

A series of reference compounds with known log Kow values are injected into the HPLC system to create a calibration curve of log retention time versus log Kow.

-

The test substance is injected under the same chromatographic conditions.

-

The retention time of the test substance is measured.

-

The log Kow of the test substance is calculated from its retention time using the calibration curve.

-

Mandatory Visualizations

Signaling Pathway

This compound, as a Type II pyrethroid insecticide, primarily exerts its toxic effect by disrupting the normal functioning of the nervous system in insects. Its main target is the voltage-gated sodium channel.

Caption: Mode of action of this compound on insect voltage-gated sodium channels.

Experimental Workflow for Analysis

The analysis of technical grade this compound typically involves chromatographic techniques to determine its purity and isomer composition. A general workflow is presented below.

Caption: General workflow for the analysis of technical grade this compound.

References

- 1. This compound | C24H25NO3 | CID 38283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. Action of the pyrethroid insecticide cypermethrin on rat brain IIa sodium channels expressed in xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

Cyphenothrin's Impact on Beneficial Insects and Pollinators: A Technical Guide

An In-depth Examination of the Ecotoxicological Profile of a Widely Used Pyrethroid Insecticide

Abstract

Cyphenothrin, a synthetic pyrethroid insecticide, is valued for its rapid knockdown effect against a broad spectrum of insect pests.[1][2] However, its use raises significant concerns regarding its impact on non-target beneficial insects, including crucial pollinators and predatory species that contribute to natural pest control. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on these vital components of a healthy ecosystem. Through a detailed analysis of its mechanism of action, a compilation of toxicological data, and a review of standardized experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to assess the environmental risks associated with this compound and to develop safer pest management strategies.

Introduction

Pyrethroid insecticides, including this compound, are synthetic chemicals designed to mimic the insecticidal properties of naturally occurring pyrethrins.[3] Their primary mode of action is the disruption of the insect nervous system, leading to paralysis and death.[1][2] While effective against target pests, the broad-spectrum activity of pyrethroids poses a significant threat to beneficial insects that provide essential ecosystem services such as pollination and biological control. This guide synthesizes the available data on this compound's impact on these non-target organisms, with a focus on quantitative toxicological endpoints and the methodologies used to derive them.

Mechanism of Action: Disruption of Neuronal Signaling

This compound, like other pyrethroids, exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nerve cell membranes of insects. These channels are crucial for the propagation of nerve impulses.

Signaling Pathway of Pyrethroid Neurotoxicity:

Caption: Mechanism of pyrethroid neurotoxicity.

The binding of this compound to the sodium channel protein prevents it from closing normally after a nerve impulse has passed. This leads to a prolonged influx of sodium ions into the neuron, causing a state of hyperexcitability and repetitive firing of the nerve. Ultimately, this uncontrolled nerve activity results in paralysis and the death of the insect.

Quantitative Toxicity Data

While specific data for this compound across a wide range of beneficial insects is not always available, the toxicity of structurally similar pyrethroids like cypermethrin and lambda-cyhalothrin provides valuable insights. The following tables summarize available quantitative data on the acute toxicity of these compounds to key beneficial insects. Toxicity is typically expressed as the median lethal dose (LD50), the dose required to kill 50% of a test population.

Table 1: Acute Contact Toxicity of Pyrethroids to Honey Bees (Apis mellifera)

| Active Ingredient | LD50 (µ g/bee ) | Toxicity Classification | Reference(s) |

| This compound | Moderately Toxic | Moderately Toxic | |

| Cypermethrin | 0.035 | Highly Toxic | |

| Lambda-cyhalothrin | 0.038 - 0.909 | Highly Toxic | |

| Deltamethrin | 0.014 - 3.68 | Highly Toxic |

Table 2: Acute Toxicity of Pyrethroids to Green Lacewings (Chrysoperla spp.)

| Active Ingredient | LC50 (mg/L) | Life Stage | Exposure Route | Reference(s) |

| Lambda-cyhalothrin | 4.66 | 2nd Instar Larvae | Ingestion | |

| Lambda-cyhalothrin | Toxic | Larvae | Not Specified | |

| Deltamethrin | 100% Mortality | Larvae | Not Specified |

Table 3: Acute Toxicity of Pyrethroids to Lady Beetles (Coccinellidae)

| Active Ingredient | Effect | Species | Reference(s) |

| Cypermethrin | Highly Toxic | Coccinella septempunctata | |

| Lambda-cyhalothrin | Highly Toxic | Coccinella septempunctata & Harmonia axyridis |

Table 4: Acute Toxicity of Pyrethroids to Aquatic Invertebrates

| Active Ingredient | Species | 96-hour LC50 (µg/L) | Reference(s) |

| This compound | Freshwater Invertebrates | 0.17 | |

| Alpha-cypermethrin | Paratya australiensis (Shrimp) | 0.019 | |

| Alpha-cypermethrin | Ceriodaphnia dubia (Water Flea) | 0.025 (Chronic NOEC) |

Experimental Protocols

The assessment of pesticide toxicity to beneficial insects follows standardized protocols to ensure data reliability and comparability. The Organisation for aEconomic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.

Experimental Workflow for Acute Contact Toxicity Testing (adapted from OECD Guideline 214):

References

The Alpha-Cyano Group: A Linchpin in the Potency and Mechanism of Cyphenothrin

A Technical Guide on its Pivotal Role in Insecticidal Activity

Introduction

Synthetic pyrethroids represent a dominant class of modern insecticides, prized for their high efficacy, rapid knockdown of pests, and relatively low mammalian toxicity. These compounds are synthetic analogs of the natural insecticidal pyrethrins found in chrysanthemum flowers. Within this class, a key structural feature distinguishes two major groups: the presence or absence of an α-cyano group on the 3-phenoxybenzyl alcohol moiety. Cyphenothrin, a member of the potent Type II pyrethroids, possesses this α-cyano group, a modification that fundamentally alters its interaction with the target site and defines its characteristic toxicological profile. This technical guide provides an in-depth examination of the role of the α-cyano group in this compound's insecticidal activity, focusing on its mechanism of action, structure-activity relationships, and metabolic fate, tailored for researchers and professionals in drug and pesticide development.

Mechanism of Action: Modulating the Voltage-Gated Sodium Channel

The primary target for all pyrethroid insecticides is the voltage-gated sodium channel (VGSC) in the nerve cell membranes of insects.[1] These channels are crucial for the initiation and propagation of action potentials. By binding to the VGSC, pyrethroids prevent the channel from closing, or inactivating, in a timely manner, leading to a persistent influx of sodium ions.[1][2] This disruption of normal nerve function is the basis of their insecticidal action.

The presence of the α-cyano group is the defining factor that separates Type II pyrethroids like this compound from their Type I counterparts (e.g., phenothrin, permethrin).[3]

-

Type I Pyrethroids (Non-α-cyano): These compounds, lacking the cyano group, cause a transient prolongation of the sodium current. This induces repetitive firing of the neuron, leading to hyperexcitability, tremors, and eventual paralysis (a "T" syndrome).

-

Type II Pyrethroids (α-cyano): The α-cyano group in this compound enables a much more potent and prolonged modification of the sodium channel. It locks the channel in an open state for a significantly longer duration compared to Type I pyrethroids.[4] This leads to a persistent membrane depolarization, which ultimately blocks the generation of further action potentials. This nerve block results in a different set of poisoning symptoms, characterized by choreoathetosis (writhing movements) and salivation, culminating in paralysis (a "CS" syndrome).

The α-cyano group, therefore, acts as a molecular wedge, dramatically slowing the closing kinetics of the sodium channel gate and shifting the insecticidal outcome from repetitive firing to a complete conduction block.

Caption: Figure 1: Comparative Mechanism of Type I vs. Type II Pyrethroids on VGSC.

Structure-Activity Relationship (SAR) and Potency